molecular formula C15H11ClN2O2 B2684370 1-chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide CAS No. 1097114-62-9

1-chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide

Cat. No.: B2684370
CAS No.: 1097114-62-9
M. Wt: 286.72
InChI Key: SNIGDYNZJZYCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound features a chloro group, a furan ring, and a carboxamide group attached to an isoquinoline backbone. Isoquinoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: Isoquinoline, furan-2-carboxaldehyde, and chloroacetyl chloride.

    Step 1: The isoquinoline is first reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 1-chloroisoquinoline-3-carboxylic acid chloride.

    Step 2: The resulting acid chloride is then reacted with furan-2-carboxaldehyde in the presence of a suitable catalyst to form the desired this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chloro group can be reduced to form the corresponding isoquinoline-3-carboxamide.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like primary amines.

Scientific Research Applications

1-Chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide has been explored for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

1-Chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide can be compared with other isoquinoline derivatives such as:

    1-Chloroisoquinoline-3-carboxamide: Lacks the furan ring, which may result in different biological activities.

    N-[(Furan-2-yl)methyl]isoquinoline-3-carboxamide: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.

    1-Chloro-N-[(thiophen-2-yl)methyl]isoquinoline-3-carboxamide: Contains a thiophene ring instead of a furan ring, which may alter its chemical and biological properties.

The presence of the furan ring and the chloro group in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

1-chloro-N-(furan-2-ylmethyl)isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-14-12-6-2-1-4-10(12)8-13(18-14)15(19)17-9-11-5-3-7-20-11/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIGDYNZJZYCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.